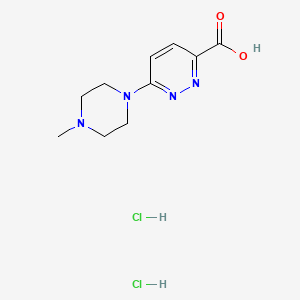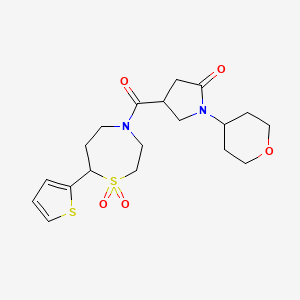![molecular formula C25H23N3O2 B2723552 4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one CAS No. 692747-00-5](/img/structure/B2723552.png)
4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one, also known as PEPB, is a novel compound with potential applications in scientific research. PEPB is a small molecule that has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been studied in detail.
科学的研究の応用
Cancer Research and Therapeutics
Benzimidazole derivatives, including those similar to the query compound, have shown significant promise in cancer research. One study focused on optimizing phenyl-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors, identifying compounds with potent PARP enzyme and cellular potency. These compounds demonstrated excellent in vivo efficacy in cancer models, indicating their potential for cancer therapy (Penning et al., 2010). Similarly, benzimidazole derivatives have been evaluated for their cytotoxic activity against various human cancer cell lines, providing promising leads for anticancer drug development (Karpińka et al., 2011).
Antimicrobial Activity
The antimicrobial properties of benzimidazole compounds have been a subject of research, with studies synthesizing novel derivatives and evaluating their activity against bacterial and fungal strains. These compounds have shown effective antimicrobial properties, suggesting their potential as antimicrobial agents (Shaharyar et al., 2016).
Material Science and Polymer Chemistry
In material science, benzimidazole derivatives have been incorporated into polyimides to improve their properties, such as adhesion to copper, thermal stability, and processability. These modified polyimides are promising materials for applications in electronics and coatings, offering improved performance and durability (Chung et al., 2001).
Chemical Sensors and Fluorescent Probes
Benzimidazole and its analogs have been explored as chemical sensors and fluorescent probes, demonstrating selective and sensitive detection of metal ions. These compounds' ability to bind specifically to ions like Al3+ and Zn2+ makes them suitable for developing new fluorescent sensors for environmental monitoring and biochemical assays (Suman et al., 2019).
作用機序
Target of Action
The primary targets of 4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one Similar compounds such as phenoxyethyl piperidine and morpholine derivatives have been found to have various pharmacological activities . They are widely used in selective estrogen receptor modulator (SERM) drugs and exhibit high anticholinergic and H3 inverse agonistic activities .
Mode of Action
The specific mode of action of This compound For instance, phenoxyethanol, a compound with a similar phenoxyethyl group, has been shown to have antimicrobial properties and is effective against certain strains of bacteria .
Biochemical Pathways
The exact biochemical pathways affected by This compound Related compounds such as phenoxyethyl piperidine and morpholine derivatives are known to influence a variety of biochemical pathways, contributing to their diverse pharmacological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound The compound’s predicted boiling point is 4318±350 °C, and its predicted density is 1229±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of This compound Based on the known effects of similar compounds, it can be inferred that this compound may have a range of effects at the molecular and cellular level .
特性
IUPAC Name |
4-[1-(2-phenoxyethyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c29-24-17-19(18-28(24)20-9-3-1-4-10-20)25-26-22-13-7-8-14-23(22)27(25)15-16-30-21-11-5-2-6-12-21/h1-14,19H,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYADKMSEWGDPLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Acetyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2723469.png)
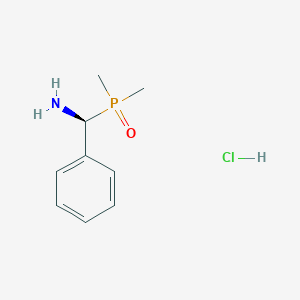

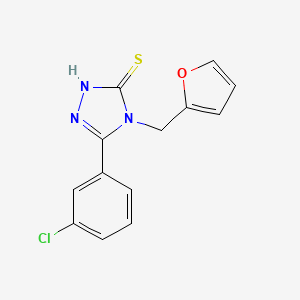
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2723476.png)
![2-[(2-Fluorophenyl)methoxy]benzonitrile](/img/structure/B2723477.png)
![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/no-structure.png)
![3-(2-Bromophenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B2723479.png)
![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]pyridine-4-carboxamide](/img/structure/B2723480.png)
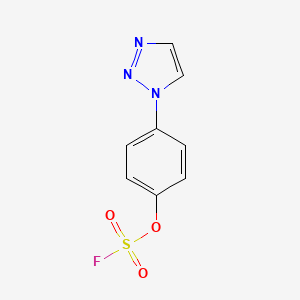
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2723483.png)
![4-ethyl-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2723485.png)
